molecular formula C9H5BrIN B1591281 7-Bromo-4-iodoquinoline CAS No. 700871-87-0

7-Bromo-4-iodoquinoline

Cat. No. B1591281
M. Wt: 333.95 g/mol
InChI Key: GKNVPNDYDHLEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4-iodoquinoline (7BIQ) is an organic compound that has a range of applications in scientific research. It is a halogenated quinoline derivative, with a molecular formula of C9H5BrINO. 7BIQ has been used in a variety of research fields, including photochemistry, organic synthesis, biological research, and drug discovery. In

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • Intermediate for Biologically Active Compounds: 7-Bromo-4-iodoquinoline serves as an important intermediate in the synthesis of biologically active compounds, such as GSK2126458, demonstrating its utility in the development of pharmaceutical agents. The synthesis involves cyclization and substitution reactions, highlighting its chemical versatility (Wang et al., 2015).

Anticancer Activity

  • Halogenated Noscapine Analogs: Research on halogenated noscapine analogs, where bromo-analogs exhibit significant potency against human cancer cells, underscores the potential of using halogenated quinolines in cancer therapy. These compounds, including 7-Bromo-4-iodoquinoline analogs, show promise in arresting mitosis and inducing apoptosis in cancer cells (Aneja et al., 2006).

Photolabile Protecting Groups

  • Photoremovable Protecting Groups: 7-Bromo-4-iodoquinoline and its derivatives find applications as photoremovable protecting groups for caged compounds. This application is crucial in studying cell physiology and the temporal and spatial relevance of physiological functions in real-time, especially using two-photon excitation techniques for minimal tissue destruction (Zhu et al., 2006).

Drug Development

  • Antituberculosis Activity: The diarylquinoline TMC207, related to 7-Bromo-4-iodoquinoline, illustrates the compound's relevance in developing new antituberculosis agents. TMC207's mechanism involves inhibiting mycobacterial ATP synthase, demonstrating the potential of quinolines in treating multidrug-resistant tuberculosis (Diacon et al., 2009).

Antiviral Research

  • Inhibition of SARS-CoV-2 Infection: Clioquinol and its analogues, structurally related to 7-Bromo-4-iodoquinoline, have been identified as potent inhibitors of SARS-CoV-2 infection in vitro. This finding underscores the potential of such compounds in developing effective antivirals against COVID-19 and possibly other viral infections (Olaleye et al., 2021).

properties

IUPAC Name

7-bromo-4-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNVPNDYDHLEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590592
Record name 7-Bromo-4-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-iodoquinoline

CAS RN

700871-87-0
Record name 7-Bromo-4-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 7-bromo-4-iodoquinoline 40a is synthesized from 3-bromoaniline using the same protocols as those described for the preparation of iodoquinoline fragment 1i in Example 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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